trans-Communol

Description

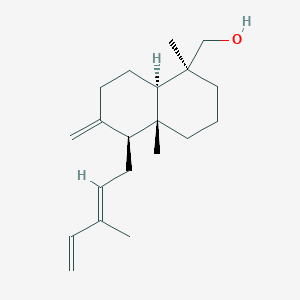

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYVXLYMQKQHH-OCHVYMGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of Trans Communol

Isolation from Plant Taxa

Phytochemical research has led to the successful isolation of trans-Communol from several distinct plant species. These investigations have confirmed its presence in the chemical makeup of these organisms.

Fritillaria thunbergii MIQ. as a Source Organism

Trans-Communol has been identified as a non-basic diterpenoid constituent of the bulbs of Fritillaria thunbergii MIQ., a plant belonging to the Liliaceae family. fishersci.comthegoodscentscompany.com Studies focusing on the chemical components of both the fresh bulbs and the processed crude drug, known as "Fritillariae Bulbus," have successfully isolated this compound. fishersci.comthegoodscentscompany.com In a comprehensive analysis of the diterpenoids present in F. thunbergii, trans-Communol was listed among thirteen identified diterpenoids. wikipedia.org

Identification in Salvia cinnabarina

The labdane (B1241275) diterpenoid trans-Communol has been isolated from the aerial parts of Salvia cinnabarina. wikipedia.orgthegoodscentscompany.com This finding is significant as it represents one of the first identifications of labdane-type diterpenoids in a Mexican Salvia species. wikipedia.orgthegoodscentscompany.com The isolation was achieved through chromatographic separation of the plant's dichloromethanic extract. wikipedia.org

Presence in Coniferous Species (Pinus thunbergii Lamb., Chamaecyparis obtusa, C. formosensis Matsum.)

Trans-Communol has been isolated from several species of conifers, highlighting its distribution within this ancient plant group. wikipedia.org

Pinus thunbergii Lamb. (Japanese black pine): This diterpenoid has been successfully isolated from this pine species. wikipedia.org

Chamaecyparis obtusa (Siebold & Zucc.) Endl. (Hinoki cypress): Investigations into the chemical constituents of the young cones of the Hinoki cypress led to the isolation of trans-Communol. wikipedia.orgnih.gov It was identified alongside other labdane-type diterpenoids from the ethyl acetate (B1210297) extract of the cones. wikipedia.orgnih.gov

Chamaecyparis formosensis Matsum. (Formosan cypress): This species has also been confirmed as a natural source of trans-Communol. wikipedia.org

Occurrence in Other Natural Matrices

Beyond living plants, trans-Communol has been detected in other natural materials, notably in the fossilized resin known as amber. Analysis of the pyrolysis products of amber has identified trans-Communol as one of its chemical components. wikipedia.orgflybase.org Communol, in a more general sense, is recognized as a fundamental building block, along with communic acid, in the co-polymerized macromolecular structure of Class Ib resinites, a common type of amber. flybase.orgbiointerfaceresearch.com

Co-occurrence with Related Diterpenoids

In many of its natural sources, trans-Communol is found alongside structurally related diterpenoids, most frequently trans-communic acid. This co-occurrence provides context to its biosynthetic pathways within these organisms.

| Source Organism | Co-occurring Diterpenoids | Research Findings |

| Salvia cinnabarina | trans-communic acid, malonylcommunol, 6β-hydroxy-trans-communic acid | The aerial parts afforded both trans-Communol and trans-communic acid, along with two previously undescribed labdane diterpenoids. wikipedia.orgthegoodscentscompany.comuni-freiburg.de |

| Fritillaria thunbergii MIQ. | trans-communic acid | Isolated from fresh bulbs and the crude drug "Fritillariae Bulbus" alongside trans-Communol. fishersci.comthegoodscentscompany.comthegoodscentscompany.com |

| Chamaecyparis obtusa | trans-communic acid, trans-communal | Found together in the extract of young cones. Trans-communal is the corresponding aldehyde to the alcohol trans-Communol. wikipedia.orgnih.gov |

Compound Reference Table

Structural Elucidation and Stereochemical Characterization of Trans Communol

Application of Spectroscopic Techniques in Structural Determination

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. Through the analysis of how the molecule interacts with electromagnetic radiation, chemists can deduce its constituent parts and how they are connected.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon skeleton and determining the connectivity of protons within a molecule. gla.ac.uk The analysis of ¹H and ¹³C NMR spectra of trans-Communol and related compounds provides detailed structural information. nih.govnih.gov

The ¹H NMR spectrum of trans-Communol shows characteristic signals that define its key functional groups. nih.gov These include signals for a terminal vinyl group, which appear as a doublet of doublets around δ 6.32 ppm (H-14) and two doublets around δ 5.04 ppm and δ 4.88 ppm (H-15). nih.gov Furthermore, broad singlets corresponding to the protons of the exocyclic methylene (B1212753) group at the C-8 position (H-17) are observed at approximately δ 4.82 and 4.47 ppm. nih.gov A triplet signal at δ 5.39 ppm is assigned to H-12, and a singlet for the C-16 methyl group appears at δ 1.74 ppm. nih.gov

Table 1: Characteristic NMR Data for Key Moieties in trans-Communol Data inferred from comparison with closely related compounds. nih.gov

| Group | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Exocyclic Methylene | H-17 | ~4.82, ~4.47 (br s) | 108.2 |

| C-8 | - | 147.7 | |

| Vinyl Group | H-14 | ~6.32 (dd) | 141.7 |

| H-15 | ~5.04 (d), ~4.88 (d) | 110.1 | |

| Side Chain | H-12 | ~5.39 (t) | 133.8 |

| Methyl Group | H-16 | ~1.74 (s) | 12.0 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound. journalsarjnp.comnih.gov Unlike unit resolution mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. spectralworks.com This precision allows for the determination of a unique elemental composition. spectrabase.com For a labdane (B1241275) diterpene like trans-Communol, HRMS would be used to measure the exact mass of its molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimental mass is then compared to the calculated theoretical masses for all possible chemical formulas within a narrow mass range. The unique fit confirms the molecular formula of trans-Communol as C₂₀H₃₄O. This technique is standard practice in the structural elucidation of new natural products. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity Analysis

Crystallographic Studies for Absolute and Relative Stereochemistry (e.g., X-ray Diffraction of Derivatives)

While spectroscopy reveals the connectivity of a molecule, X-ray crystallography provides unambiguous proof of its three-dimensional arrangement, including its absolute and relative stereochemistry. researchgate.net In cases where the target compound itself does not form crystals suitable for X-ray analysis, a crystalline derivative can be used.

For trans-Communol, its stereochemistry has been firmly established through the single-crystal X-ray diffraction analysis of its corresponding carboxylic acid, trans-communic acid. nih.gov The structure and configuration of trans-communic acid were initially established through chemical transformations and correlation with other labdane diterpenes of known configuration, such as torulosol and manool. nih.gov This was later confirmed by an X-ray diffraction study of the methyl ester of trans-communic acid. nih.gov

More recent research involved the successful crystallization of trans-communic acid itself. nih.gov The X-ray diffraction analysis confirmed the labdane-type structure and established the absolute configuration of the chiral centers as 4S, 5R, 9S, 10R. nih.gov Since trans-Communol is the alcohol derivative of trans-communic acid (obtainable by reduction of the acid's methyl ester), the stereochemistry of the bicyclic core is identical. nih.gov This use of a derivative is a common and powerful strategy to define the stereochemistry of a whole family of related natural products.

Conformational Analysis and Isomeric Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. googleapis.com For cyclic systems like the decalin core of trans-Communol, this analysis is crucial for understanding its stable three-dimensional shape.

The crystallographic data for the related trans-communic acid shows that the A and B rings of the labdane skeleton adopt a stable chair conformation. nih.gov This is the preferred low-energy conformation for such six-membered ring systems, as it minimizes both torsional strain (from eclipsing bonds) and steric strain (from non-bonded interactions). googleapis.comresearchgate.net

Biosynthetic Pathways and Enzymology of Trans Communol

Elucidation of Precursor Incorporation and Metabolic Routes

The construction of the C20 skeleton of trans-Communol relies on the universal building blocks of isoprenoid metabolism. The specific metabolic route involves the sequential assembly of these precursors followed by cyclization and functional group modifications.

Involvement of Isoprenoid Biosynthetic Pathways (e.g., Mevalonate (B85504) Pathway)

The fundamental C5 precursors for all isoprenoids, including trans-Communol, are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). lipidmaps.org In eukaryotes and some bacteria, these molecules are synthesized via the mevalonate (MVA) pathway. lipidmaps.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step in this pathway. wikipedia.orgresearchgate.net

Following a series of phosphorylations and a decarboxylation, mevalonate is converted into IPP. wikipedia.org The enzyme isopentenyl pyrophosphate isomerase then establishes an equilibrium between IPP and DMAPP. wikipedia.org These two C5 units are the fundamental building blocks for isoprenoids. A head-to-tail condensation of one DMAPP and three IPP molecules, catalyzed by geranylgeranyl pyrophosphate synthase, yields geranylgeranyl pyrophosphate (GGPP), the direct C20 precursor for diterpenoid biosynthesis. mdpi.comresearchgate.net

The MVA pathway is tightly regulated, with key enzymes like HMG-CoA reductase being subject to feedback inhibition to control the flux of metabolites towards isoprenoid synthesis. lipidmaps.orgresearchgate.net

Role of Polyketide Synthases (e.g., trans-Acyltransferase Polyketide Synthases) in Diterpenoid Assembly

The assembly of the core carbon skeleton of diterpenoids like trans-Communol is fundamentally distinct from the biosynthesis of polyketides. Diterpenoids are assembled by terpene synthases from the C20 isoprenoid precursor GGPP. wikipedia.orgresearchgate.net In contrast, polyketide synthases (PKSs) are large, multifunctional enzymes that catalyze the biosynthesis of polyketides through the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. guidetopharmacology.org

PKSs are broadly classified into Types I, II, and III. guidetopharmacology.org A specific family, the trans-acyltransferase polyketide synthases (trans-AT PKSs), represents a particularly complex group responsible for producing many bioactive polyketides. uni.luh-its.org However, these enzymes are characteristic of polyketide biosynthesis, not the formation of the labdane (B1241275) diterpenoid core. While some natural products are known to be hybrids, resulting from the combined action of both PKS and terpene synthase pathways, the fundamental bicyclic labdane skeleton of trans-Communol is derived exclusively from the isoprenoid pathway via the cyclization of GGPP.

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes for trans-Communol biosynthesis have not been fully characterized in a single organism, a putative pathway can be constructed based on the known biosynthesis of other labdane-related diterpenoids. researchgate.netcjnmcpu.com This process involves two main stages: the cyclization of the linear precursor GGPP and subsequent oxidative modifications, or "tailoring."

Diterpene Synthases (diTPSs): The biosynthesis of the labdane core is initiated by class II diterpene synthases. These enzymes catalyze the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl diphosphate (B83284) intermediate, typically (+)-copalyl diphosphate ((+)-CPP) for the normal-series labdanes. mdpi.comfrontiersin.org This intermediate is then often acted upon by a class I diterpene synthase, which cleaves the diphosphate moiety and can facilitate further rearrangements or cyclizations to generate the final diterpene scaffold. mdpi.comacs.org

Tailoring Enzymes: Following the creation of the basic hydrocarbon skeleton, a series of tailoring enzymes modify the structure to produce the final product. For trans-Communol, this likely involves:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are frequently involved in the oxidation of diterpene skeletons. mdpi.comcjnmcpu.com In the context of trans-Communol biosynthesis, CYPs are likely responsible for oxidizing the C-19 methyl group of a labdane precursor to a carboxylic acid, forming trans-communic acid.

Reductases: trans-Communol is an alcohol, whereas its likely precursor, trans-communic acid, is a carboxylic acid. mdpi.com The conversion of the carboxylic acid group at C-19 of trans-communic acid to the primary alcohol found in trans-Communol would require the action of a reductase enzyme, such as a carboxylate reductase or an alcohol dehydrogenase working in reverse. This reduction has been achieved chemically using agents like LiAlH₄, suggesting a similar reductive step occurs biologically. mdpi.commdpi.com

Genetic and Molecular Approaches to Pathway Engineering and Modulation

Genetic and molecular engineering techniques offer powerful strategies to manipulate and increase the production of valuable natural products like trans-Communol. guidetopharmacology.org These approaches can be applied to either the native producing organism or a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli).

Key strategies for pathway engineering include:

Heterologous Expression: The entire biosynthetic pathway for trans-Communol can be transferred into a microbial host. This approach allows for production in a controlled fermentation environment, independent of the original source organism. It involves identifying all necessary genes, optimizing their expression in the new host, and ensuring sufficient precursor supply.

Down-regulation of Competing Pathways: Metabolic flux can be redirected towards trans-Communol production by reducing or eliminating competing pathways that draw from the same precursor pools. For example, down-regulating pathways that consume GGPP for other purposes could increase its availability for diterpenoid synthesis.

Enzyme Engineering: The properties of the biosynthetic enzymes themselves can be altered through protein engineering. Site-directed mutagenesis could be used to improve the catalytic efficiency, substrate specificity, or stability of the diterpene synthases or tailoring enzymes involved in the pathway.

These genetic and molecular tools provide a framework for optimizing and sustaining the production of trans-Communol for further research and potential applications. ctdbase.org

Chemical Synthesis and Derivatization Strategies for Trans Communol and Analogues

Total Synthesis Approaches to the trans-Communol Core Structure

The synthesis of the labdane (B1241275) diterpenoid trans-communol and its core structure has been a subject of interest in organic chemistry. Early and modern synthetic strategies have been developed to access this natural product and its derivatives.

Early Synthetic Routes (e.g., reduction of trans-communic acid methyl ester)

An early and straightforward approach to obtaining trans-communol involves the reduction of trans-communic acid methyl ester. nih.gov This method utilizes lithium aluminium hydride (LiAlH4) to reduce the methyl ester functionality to the corresponding primary alcohol, yielding trans-communol. nih.govnih.govmdpi.com The precursor, trans-communic acid, was first isolated from Juniperus communis L. and its structure was confirmed through chemical transformations and correlation with known labdane diterpenes like torulosol and manool. nih.gov The structure and relative configuration of its methyl ester were later confirmed by X-ray diffraction. nih.gov

Modern Enantioselective Synthesis Methodologies

While direct total synthesis of trans-communol itself is not extensively detailed in the provided results, the field of diterpenoid synthesis has seen significant advancements in modern enantioselective methodologies. nih.govcardiff.ac.ukrwth-aachen.denih.govkcl.ac.uk These strategies often focus on constructing the characteristic decalin core and introducing functional groups with high stereocontrol. For instance, highly enantioselective, organocatalytic methods have been developed for the synthesis of complex tricyclic diterpenoid systems, demonstrating the capability to create specific stereoisomers. kcl.ac.uk Such approaches could theoretically be adapted for an enantioselective total synthesis of the trans-communol core. The development of unified enantioselective total syntheses for other complex natural products showcases the power of modern synthetic strategies, which often rely on convergent and modular approaches. nih.gov

Design and Synthesis of Structural Analogues and Derivatives

The modification of the trans-communol structure and other labdane diterpenoids is crucial for exploring their biological activities and establishing structure-activity relationships.

Modification Strategies for Labdane Diterpenoids

The chemical reactivity of the three double bonds in communic acid esters provides a versatile platform for structural modifications. mdpi.com Key strategies include:

Oxidation: Selective epoxidation of the side chain double bonds using reagents like m-chloroperbenzoic acid has been studied. mdpi.com Oxymercuration-demercuration reactions have also been employed to introduce hydroxyl groups at different positions. nih.govmdpi.comresearchgate.net

Oxidative Degradation: The C12=C13 double bond can be cleaved using methods like ozonolysis or treatment with osmium tetroxide and sodium periodate, opening pathways to drimane-type sesquiterpenoids. nih.govmdpi.comresearchgate.net

Rearrangements: Thermal rearrangement of trans-communic acid methyl ester has been observed during gas chromatography, leading to isomeric structures. psu.edu

These modifications allow for the creation of a diverse range of analogues with altered functionalities and stereochemistry. researchgate.net

Exploration of Chemically Diverse Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of chemically diverse analogues is fundamental to understanding the relationship between a molecule's structure and its biological activity. lamarr-institute.orgmdpi.comnih.govnih.gov For labdane diterpenoids, SAR studies often involve synthesizing a series of related compounds and evaluating their effects in biological assays. preprints.orgnottingham.ac.uk By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its activity. For example, modifications to the side chain or the decalin ring system of labdane diterpenes can lead to significant changes in their biological profiles. preprints.org The insights gained from SAR studies are invaluable for the design of new compounds with enhanced potency or selectivity. mdpi.com

Diversity-Oriented Synthesis (DOS) in Diterpenoid Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules, which can be screened for novel biological activities. cam.ac.uk This approach is particularly relevant to natural products like diterpenoids, which possess complex and stereochemically rich core structures. nih.govmskcc.orgresearchgate.net

DOS strategies often involve building upon a common starting material and employing a series of branching reaction pathways to generate a library of compounds with varied skeletons and functional groups. cam.ac.ukacs.org For instance, natural products can serve as excellent starting points for DOS, where their core structures are reorganized into new chemotypes. researchgate.net This approach aims to expand the accessible chemical space and increase the probability of discovering new bioactive molecules. cam.ac.ukresearchgate.net The application of DOS to diterpenoids has the potential to yield libraries of compounds with a wide range of biological properties, facilitating the discovery of new therapeutic leads. researchgate.net

Mechanistic Investigations of Trans Communol S Biological Activities

Cellular and Molecular Target Identification

The primary molecular target identified for trans-communol and its structurally related labdane (B1241275) diterpenoids is the enzyme yeast α-glucosidase. This enzyme is a key component in carbohydrate metabolism. The inhibitory action on this enzyme suggests a direct interaction, positioning α-glucosidase as a principal target for the compound's biological effects.

While direct cellular targets for trans-communol are still under detailed investigation, studies on analogous compounds provide insight into potential pathways. For instance, the related diterpene trans-communic acid has been shown to exhibit protective effects against UVB-induced skin aging by suppressing the expression of matrix metalloproteinase-1 (MMP-1). nih.gov This effect is mediated through the inhibition of the PI3K/Akt and MAPK signaling pathways. nih.gov Given the structural similarity, it is plausible that trans-communol may interact with components of these or similar cellular signaling cascades, although specific research is required to confirm this. The identification of molecular targets often involves advanced screening techniques and proteomic analyses to pinpoint specific protein interactions within a cellular context.

Biochemical Pathway Modulation Studies (e.g., yeast α-glucosidase inhibition)

A significant focus of research into the bioactivity of trans-communol and its derivatives has been the modulation of biochemical pathways, particularly through enzyme inhibition. Studies have demonstrated that labdane diterpenoids isolated from Salvia cinnabarina, including malonylcommunol, 6β-hydroxy-trans-communic acid, and trans-communic acid, exhibit significant inhibitory activity against yeast α-glucosidase. scribd.comnih.gov This inhibition disrupts the enzymatic breakdown of carbohydrates.

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Research has shown that several labdane diterpenoids are effective inhibitors of this enzyme. scribd.comnih.gov

Interactive Table: α-Glucosidase Inhibitory Activity of Diterpenoids

| Compound | Result |

|---|---|

| Malonylcommunol | Significant inhibition of yeast α-glucosidase scribd.comnih.gov |

| 6β-hydroxy-trans-communic acid | Significant inhibition of yeast α-glucosidase scribd.comnih.gov |

| trans-communic acid | Significant inhibition of yeast α-glucosidase scribd.comnih.gov |

| ent-atisane-3-oxo-16β,17-acetonide | IC₅₀ value of 69.62 µM nih.gov |

| Diterpene Indole (B1671886) Derivative 45 | IC₅₀ value of 0.15 to 0.68 µM nih.gov |

This targeted modulation of the α-glucosidase pathway highlights a key biochemical mechanism through which trans-communol and related compounds exert their biological effects.

Receptor Binding and Ligand-Protein Interaction Analysis

Understanding the interaction between a ligand like trans-communol and its protein target is crucial for elucidating its mechanism of action. While specific receptor binding studies for trans-communol are not extensively documented, computational methods such as molecular docking are widely used to predict and analyze these interactions for similar molecules. uj.ac.zadntb.gov.uaresearchgate.net

Molecular docking simulations for other diterpenoid inhibitors targeting α-glucosidase have provided valuable insights. nih.gov These studies model how the ligand fits into the active site of the enzyme. For example, docking studies with ent-labdane and ent-kaurane diterpenoids revealed that these compounds could locate within the catalytic pocket of α-glucosidase, primarily through hydrophobic interactions with key amino acid residues such as Tryptophan (Trp), Phenylalanine (Phe), and Aspartic acid (Asp). nih.gov One study proposed that the indole hydroxyl group of a potent diterpene inhibitor formed a conventional hydrogen bond with the catalytic Asp1100 residue of yeast α-glucosidase. nih.gov These computational analyses suggest that the binding is driven by a combination of forces that stabilize the enzyme-inhibitor complex, thereby blocking substrate access and inhibiting the enzyme's function.

Investigation of Enzyme Inhibitory Mechanisms

The mechanism by which an inhibitor reduces an enzyme's activity can be competitive, non-competitive, uncompetitive, or mixed. Kinetic studies are essential to determine this mechanism. While specific kinetic data for trans-communol is limited, research on other diterpenoid inhibitors of α-glucosidase reveals a variety of mechanisms.

Non-competitive Inhibition : A study on ent-atisane-3-oxo-16β,17-acetonide, a diterpene from Euphorbia antiquorum, found that it inhibited yeast α-glucosidase in a non-competitive manner. nih.gov In this mechanism, the inhibitor binds to a site on the enzyme other than the active site, reducing the enzyme's catalytic efficiency without affecting substrate binding. Labdane diterpenes isolated from tora seeds also demonstrated a non-competitive type of inhibition against α-glucosidase.

Mixed-type Inhibition : Some ent-labdane and ent-kaurane diterpenoids have been identified as mixed-type inhibitors of α-glucosidase. Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's binding affinity for the substrate (Kₘ) and its maximum reaction rate (Vₘax).

Competitive Inhibition : In contrast, a highly active diterpene indole derivative was found to be a competitive inhibitor of α-glucosidase. nih.gov Competitive inhibitors structurally resemble the substrate and bind to the active site, directly competing with the substrate.

The varied inhibitory mechanisms observed for different diterpenoids suggest that the specific structure of the inhibitor dictates its mode of interaction with the α-glucosidase enzyme.

Broader Biological Role of Diterpenoids in Plant-Environment Interactions

Diterpenoids, the class of compounds to which trans-communol belongs, are a chemically diverse group of over 18,000 identified metabolites that play crucial roles in how plants interact with their environment. These compounds are not merely metabolic byproducts but are active agents in plant survival and communication.

Many diterpenoids function in specialized metabolism as chemical defenses. They can act as deterrents to herbivores and protect against microbial pathogens. For example, rice produces a suite of diterpenoid phytoalexins, such as momilactones and oryzalexins, which are induced upon pathogen attack and inhibit fungal growth. Similarly, maize produces zealexins and kauralexins that have antifungal properties.

Advanced Analytical Methodologies in Trans Communol Research

Chromatographic Techniques for Separation and Purification

The isolation and purification of trans-communol from natural sources, often complex mixtures, rely heavily on chromatographic methods. ijpsjournal.com These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase. ijpsjournal.com

A common initial step involves column chromatography , a technique where the stationary phase is packed into a column. ijpsjournal.com For the separation of labdane (B1241275) diterpenes like trans-communol, silica (B1680970) gel is a frequently used stationary phase. The separation is guided by techniques like thin-layer chromatography (TLC) analysis to monitor the fractionation process. nih.gov

High-performance liquid chromatography (HPLC) is a more advanced liquid chromatography technique that offers higher resolution and faster separation times. mdpi.comchemmethod.com It utilizes high pressure to force the solvent through columns containing smaller particle sizes. chemmethod.com In the context of separating unsaturated compounds like trans-communol, HPLC can be particularly effective. kyoto-u.ac.jp For instance, HPLC methods have been developed for the separation of cis and trans isomers of other organic compounds. nih.gov The choice of stationary phase, such as a cyanopropyl cartridge, and a suitable mobile phase are critical for achieving the desired separation. nih.gov

The following table summarizes chromatographic techniques used in the separation of diterpenes:

| Technique | Principle | Application in Diterpene Research |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. ijpsjournal.com | Initial fractionation of crude plant extracts to isolate groups of compounds, including diterpenes. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography for high-resolution separation. mdpi.com | Purification of specific diterpenes like trans-communol from complex mixtures and separation of isomers. nih.govnih.gov |

| Thin-Layer Chromatography (TLC) | A fast and simple method to monitor the separation process and identify fractions of interest. nih.gov | Guiding the fractionation process in column chromatography of labdane diterpenes. nih.gov |

High-Resolution Mass Spectrometry for Metabolomics and Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of natural products like trans-communol. It provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. uni-rostock.de This capability is crucial for identifying known compounds and for proposing molecular formulas for new ones. uni-rostock.deacs.org The high resolving power of HRMS can separate ions with very close mass-to-charge ratios, which is essential when analyzing complex biological samples. umb.edu

In the context of metabolomics, HRMS enables the comprehensive analysis of all metabolites, including diterpenes, within a biological system. This can help in understanding the metabolic pathways and the chemical diversity within a plant extract. royalsocietypublishing.org For instance, the molecular formula of a malonyl derivative of trans-communol, malonylcommunol, was established as C₂₃H₃₄O₄ using the DART (Direct Analysis in Real Time) mass spectrometry technique. mdpi.com Similarly, the molecular formula of other related labdane diterpenes have been determined through UHPLC-HRMS analysis. acs.org

Advanced NMR Techniques for Complex Mixture Analysis and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules, including the complex architecture of trans-communol. numberanalytics.com Advanced NMR methods provide information not only on the connectivity of atoms but also on their spatial arrangement (stereochemistry). numberanalytics.comipb.pt

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.com The ¹H NMR spectrum of a trans-communol derivative, for example, shows characteristic signals for a terminal vinyl group and an exocyclic methylene (B1212753) group. mdpi.com

Two-dimensional (2D) NMR techniques are particularly valuable for complex molecules. numberanalytics.com These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the molecular skeleton. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates protons with the carbons they are directly attached to. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon framework. numberanalytics.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which nuclei are close to each other in space, providing critical information for determining the three-dimensional structure and conformation of the molecule. numberanalytics.com

The application of these techniques was instrumental in the structural elucidation of compounds like malonylcommunol, where the NMR data was compared to that of trans-communol and trans-communic acid. mdpi.com Dynamic NMR spectroscopy can also be used to study the conformational changes in molecules. nih.gov

X-ray Diffraction and Computational Chemistry for Structural Validation and Prediction

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It involves diffracting a beam of X-rays off a single crystal of the substance. nih.gov The resulting diffraction pattern is used to generate a three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms can be determined. wikipedia.orgnih.gov While obtaining suitable crystals of natural products can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of the molecule's structure, including its absolute stereochemistry. researchgate.net

Computational chemistry offers powerful tools to complement experimental data. soton.ac.uk Methods like Density Functional Theory (DFT) can be used to predict the structure and properties of molecules. mit.edu In the context of trans-communol, computational methods can be used to:

Predict the most stable conformations of the molecule.

Calculate theoretical NMR chemical shifts to aid in the interpretation of experimental spectra.

Provide insights into the molecule's electronic properties.

Hyphenated Techniques in Natural Product Discovery and Characterization

Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, providing a powerful platform for the analysis of complex mixtures like plant extracts. springernature.comiipseries.org This approach allows for the separation and identification of individual components in a single run. ijarnd.com

The most common and powerful hyphenated techniques in natural product research include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the high separation power of HPLC with the sensitive and selective detection of MS. researchgate.netnih.gov LC-MS is widely used for the dereplication of crude extracts, which is the rapid identification of known compounds to avoid their re-isolation. nih.govresearchgate.net LC-MS/MS (tandem mass spectrometry) provides even more structural information through fragmentation analysis. nih.gov This technique has been instrumental in the targeted isolation of labdane diterpenes from various plant sources. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful hyphenated technique, particularly suitable for the analysis of volatile and semi-volatile compounds. osti.govbuffalostate.edu Analysis of plant extracts by GC-MS can reveal the presence of various terpenoids, including those related to trans-communol. japsonline.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR data on separated compounds without the need for offline isolation. nih.govresearchgate.net This is particularly useful for the structural elucidation of novel compounds present in complex mixtures. nih.gov

The following table outlines some key hyphenated techniques and their role in natural product analysis:

| Hyphenated Technique | Components | Key Application |

| LC-MS | Liquid Chromatography - Mass Spectrometry | Rapid screening, identification of known compounds (dereplication), and targeted isolation of natural products. researchgate.netnih.govresearchgate.net |

| GC-MS | Gas Chromatography - Mass Spectrometry | Analysis of volatile and semi-volatile compounds in complex mixtures. osti.govjapsonline.com |

| LC-NMR | Liquid Chromatography - Nuclear Magnetic Resonance | Structural elucidation of compounds directly from a separated mixture without prior isolation. nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for Trans Communol

Unraveling Undiscovered Biosynthetic Pathways

The biosynthesis of labdane-related diterpenoids (LRDs) is a complex process, typically initiated from geranylgeranyl diphosphate (B83284) (GGPP) and catalyzed by two main classes of enzymes: class II diterpene synthases (diTPSs) and class I diTPSs. nih.govresearchgate.net Class II diTPSs catalyze the initial cyclization of GGPP, while class I enzymes perform further modifications to create the final diterpene scaffold. nih.gov However, the specific enzymatic machinery responsible for producing trans-Communol has not been fully elucidated.

Future research will focus on genome mining of plant species known to produce trans-Communol or related compounds. Bioinformatics tools like antiSMASH can identify putative biosynthetic gene clusters (BGCs) within sequenced genomes, revealing potential diTPSs and modifying enzymes like cytochrome P450s. frontiersin.org These candidate genes can then be expressed in heterologous hosts, such as engineered microbes, to confirm their catalytic function. frontiersin.org

Furthermore, the concept of transcellular biosynthesis, where metabolic intermediates are shuttled between different cells for subsequent processing, presents a novel and unexplored possibility for the formation of complex diterpenoids. nih.gov Investigating whether the synthesis of trans-Communol involves such intercellular cooperation could reveal a new layer of metabolic complexity. The vast, uncultivated microbial world, including that of extreme environments like the Greenland Ice Sheet, also represents an untapped reservoir of novel biosynthetic potential that could be screened for enzymes capable of producing trans-Communol or its precursors. frontiersin.orgnih.gov

Computational Modeling and in silico Approaches in Structure-Function Relationships

Computational biology offers powerful tools to accelerate the discovery and characterization of pathways and molecules like trans-Communol. In silico analysis of terpene synthase (TPS) gene families can predict enzyme function and expression patterns, guiding wet-lab experiments. unco.eduresearchgate.net By creating three-dimensional structural models of candidate enzymes, researchers can identify key active site residues that determine product specificity and even predict the outcome of enzyme mutations. nih.govresearchgate.net

Beyond the enzymes, computational methods are crucial for understanding the structure-function relationships of trans-Communol itself. nih.govarxiv.org Molecular docking simulations can predict how trans-Communol interacts with potential protein targets, offering hypotheses about its biological activity. Advanced formalisms, such as attribute grammars borrowed from computer science, are being developed to create a formal link between DNA sequence, protein structure, and ultimate biological function, which could one day allow for the de novo design of biosynthetic pathways for specific molecules. plos.org As computational protein structure prediction tools become more accurate, they can be used to generate reliable models of the synthases and other enzymes in the pathway, providing insights that were previously only obtainable through challenging experimental methods. biorxiv.org

Green Chemistry and Sustainable Production of Diterpenoids

Traditional production of diterpenoids often relies on direct extraction from plant sources, which can be inefficient, unsustainable, and subject to environmental variability. chalmers.se Green chemistry principles advocate for more environmentally friendly and economically viable production methods. Microbial cell factories have emerged as a leading strategy for the sustainable production of valuable terpenoids. dntb.gov.ua

Chassis organisms such as the bacterium Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered to produce various diterpenoids, including sclareol (B1681606), a compound structurally related to trans-Communol. chalmers.sersc.org These microbial systems can be grown in large-scale fermenters using low-cost, renewable feedstocks. dntb.gov.ua More recently, photosynthetic organisms like the microalga Chlamydomonas reinhardtii are being developed as "green cell factories," using light and CO2 to produce complex molecules, representing a highly sustainable and carbon-neutral production platform. nih.govresearchgate.net Establishing a heterologous biosynthetic pathway for trans-Communol in one of these microbial chassis is a key future goal for its sustainable and scalable production.

Advanced Synthetic Biology for Enhanced Production and Diversification

Synthetic biology provides a powerful toolkit to engineer microbial hosts for the overproduction of trans-Communol and to create novel derivatives. nih.gov A primary strategy involves metabolic engineering to increase the supply of the universal diterpene precursor, GGPP. pnas.org This is often achieved by overexpressing key enzymes in the native mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), and down-regulating competing pathways like sterol biosynthesis. oup.comfrontiersin.orgsciepublish.com

Further enhancements can be achieved through protein engineering. For instance, fusing the class I and class II diterpene synthases into a single polypeptide chain can improve catalytic efficiency through substrate channeling, as has been demonstrated for sclareol production. chalmers.se Engineering cofactor availability, particularly NADPH which is essential for many biosynthetic steps, is another critical optimization target. oup.com Advanced approaches include compartmentalizing the biosynthetic pathway within specific cellular organelles, like the mitochondria or endoplasmic reticulum, to isolate it from competing metabolic reactions and concentrate precursors and enzymes. sciepublish.combiorxiv.org These strategies, combined with high-throughput screening, can rapidly evolve microbial strains capable of producing industrial-scale titers of trans-Communol and a diverse library of related, potentially valuable molecules. frontiersin.orgsciepublish.com

Exploration of Novel Ecological Roles and Interactions

The known ecological roles of labdane-related diterpenoids primarily involve plant defense against herbivores and pathogens and functions as phytohormones like gibberellins. researchgate.netnih.govmdpi.com However, the full spectrum of ecological interactions mediated by these compounds is likely far more complex. A key future direction is to investigate the potential role of trans-Communol in more nuanced ecological signaling. For example, it could act as a chemoattractant for pollinators or symbiotic microbes, or mediate allelopathic interactions between competing plants. researchgate.netresearchgate.net

The context of global climate change introduces another layer of complexity, leading to the formation of "novel ecosystems" where species interact in new combinations. nih.govser.org Understanding how the production and function of defensive compounds like trans-Communol are altered in these new ecological contexts is a critical research frontier. Furthermore, exploring "trans-ecosystem" effects, where a compound produced in a terrestrial plant may have unforeseen impacts on adjacent aquatic systems, could reveal novel, large-scale ecological functions. plos.org Applying emerging conceptual frameworks like "transecology," which considers the interconnectedness of identity, environment, and being, could provide fresh perspectives on the role of chemical compounds in mediating relationships within and across ecosystems. routledge.comtransreads.org

Q & A

Q. How can trans-Communol studies address ethical concerns in cross-cultural research partnerships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.